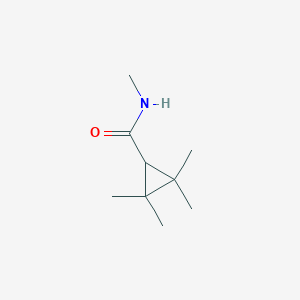
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is a chemical compound that has been the subject of extensive research in the field of chemistry and biochemistry. This compound is commonly referred to as PMCA and has been shown to have a wide range of applications in scientific research.
Applications De Recherche Scientifique
PMCA has a wide range of applications in scientific research, including its use as a chiral auxiliary in organic synthesis. It has also been shown to be effective in the synthesis of cyclic amino acids and in the preparation of chiral phosphine ligands. Additionally, PMCA has been used in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of PMCA is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis. It has also been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels.
Biochemical and Physiological Effects:
PMCA has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels. It has also been shown to have anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMCA in lab experiments is its ability to act as a chiral auxiliary in organic synthesis. This makes it a useful tool for the preparation of chiral compounds. However, one limitation of using PMCA is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on PMCA, including its use in the synthesis of new chiral compounds and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PMCA and its biochemical and physiological effects.
Propriétés
Numéro CAS |
171722-69-3 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11) |
Clé InChI |
RDTKJSMWDWTJLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC)C |
Autres numéros CAS |
171722-69-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

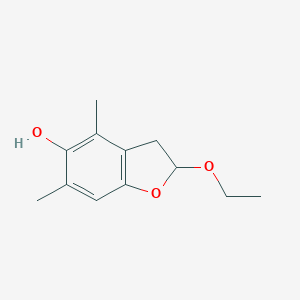
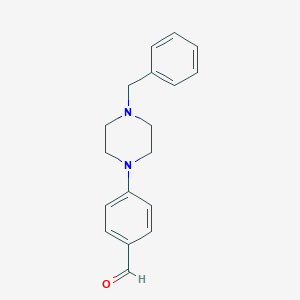
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
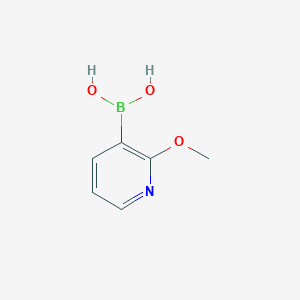
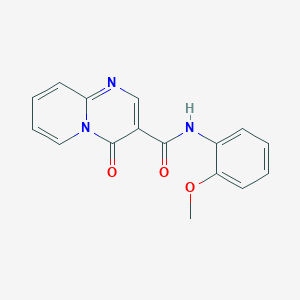
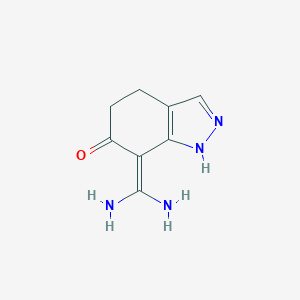
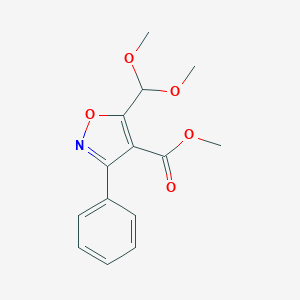
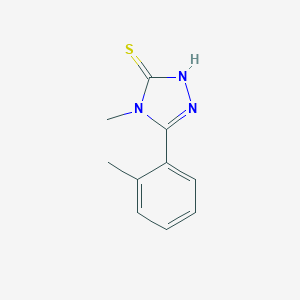
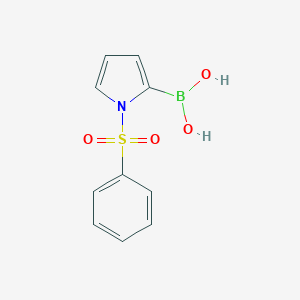
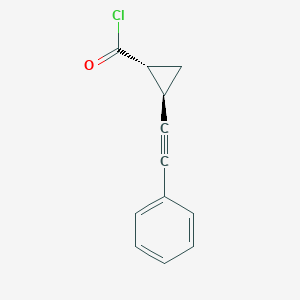
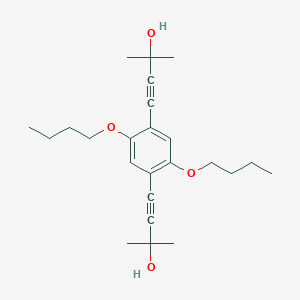
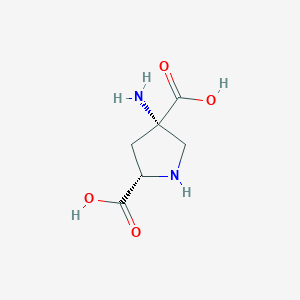
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)